molecular formula C12H18N4O2S B406909 8-Butylsulfanyl-7-ethyl-3-methylpurine-2,6-dione CAS No. 303971-06-4

8-Butylsulfanyl-7-ethyl-3-methylpurine-2,6-dione

Cat. No.: B406909
CAS No.: 303971-06-4
M. Wt: 282.36g/mol
InChI Key: OHXMDONVRACMPM-UHFFFAOYSA-N
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Description

8-Butylsulfanyl-7-ethyl-3-methylpurine-2,6-dione is a synthetic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of DNA and RNA. This compound is characterized by its unique structure, which includes a butylsulfanyl group at the 8th position, an ethyl group at the 7th position, and a methyl group at the 3rd position of the purine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Butylsulfanyl-7-ethyl-3-methylpurine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with butylsulfanyl and ethyl groups under controlled conditions. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions. Quality control measures are stringent to ensure the final product meets the required specifications for purity and potency.

Chemical Reactions Analysis

Types of Reactions

8-Butylsulfanyl-7-ethyl-3-methylpurine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the butylsulfanyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as thiols, amines, or halides in polar aprotic solvents like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

8-Butylsulfanyl-7-ethyl-3-methylpurine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with nucleic acids and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Butylsulfanyl-7-ethyl-3-methylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it may bind to nucleic acids, interfering with DNA or RNA synthesis, or it may interact with proteins, altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 8-Butylsulfanyl-7-heptyl-3-methyl-3,7-dihydro-purine-2,6-dione
  • 8-Sec-butylsulfanyl-3-methyl-7-(3-methyl-butyl)-3,7-dihydro-purine-2,6-dione
  • 8-(Butylsulfanyl)-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

8-Butylsulfanyl-7-ethyl-3-methylpurine-2,6-dione is unique due to its specific substitution pattern on the purine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications. Its specific interactions with molecular targets and its potential therapeutic effects set it apart from other similar compounds.

Properties

IUPAC Name

8-butylsulfanyl-7-ethyl-3-methylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2S/c1-4-6-7-19-12-13-9-8(16(12)5-2)10(17)14-11(18)15(9)3/h4-7H2,1-3H3,(H,14,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHXMDONVRACMPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(N1CC)C(=O)NC(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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